
2,2-dichloro-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-cyclopropylacetamide, also known as DCCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DCCP belongs to the class of amides and is synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-cyclopropylacetamide is not fully understood. However, it has been proposed that 2,2-dichloro-N-cyclopropylacetamide inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. 2,2-dichloro-N-cyclopropylacetamide has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,2-dichloro-N-cyclopropylacetamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2-dichloro-N-cyclopropylacetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,2-dichloro-N-cyclopropylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-N-cyclopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2,2-dichloro-N-cyclopropylacetamide has also been found to have low toxicity, making it safe for use in lab experiments. However, 2,2-dichloro-N-cyclopropylacetamide has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,2-dichloro-N-cyclopropylacetamide has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2,2-dichloro-N-cyclopropylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 2,2-dichloro-N-cyclopropylacetamide in treating various types of cancer. Another area of interest is its potential as an antifungal agent. Studies are needed to determine the mechanism of action of 2,2-dichloro-N-cyclopropylacetamide against fungi and to identify potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of 2,2-dichloro-N-cyclopropylacetamide in humans. Overall, 2,2-dichloro-N-cyclopropylacetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
In conclusion, 2,2-dichloro-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 2,2-dichloro-N-cyclopropylacetamide.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-cyclopropylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess antifungal, antibacterial, and anticancer properties. 2,2-dichloro-N-cyclopropylacetamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Propiedades
Número CAS |
39084-90-7 |
|---|---|
Nombre del producto |
2,2-dichloro-N-cyclopropylacetamide |
Fórmula molecular |
C5H7Cl2NO |
Peso molecular |
168.02 g/mol |
Nombre IUPAC |
2,2-dichloro-N-cyclopropylacetamide |
InChI |
InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
BLRFDMOFTKEFJQ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(Cl)Cl |
SMILES canónico |
C1CC1NC(=O)C(Cl)Cl |
Otros números CAS |
39084-90-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)



![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)

![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)



![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
